molecular formula C20H17N3 B259551 2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile

2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile

Cat. No. B259551
M. Wt: 299.4 g/mol
InChI Key: QKEPIVKGBCEVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile, commonly known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPN is a member of the imine family of compounds, which are characterized by a carbon-nitrogen double bond.

Mechanism of Action

The mechanism of action of BPN is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. BPN has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. BPN has also been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes including cell proliferation and apoptosis.
Biochemical and Physiological Effects
BPN has been shown to have various biochemical and physiological effects. It has been found to increase the levels of acetylated histones, which are associated with the activation of gene expression. BPN has also been shown to increase the levels of reactive oxygen species (ROS), which are important signaling molecules in cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of BPN is its specificity for certain enzymes and proteins. BPN has been found to selectively inhibit the activity of HDACs and CK2, which makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of BPN is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions of research for BPN. One area of research is to further explore its anti-cancer properties and its potential use in cancer therapy. Another area of research is to investigate its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of BPN and to identify other enzymes and proteins that it may interact with.

Synthesis Methods

The synthesis of BPN involves the reaction of 4-(benzylamino)pyridine with benzyl cyanide in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using chromatography techniques to obtain pure BPN.

Scientific Research Applications

BPN has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-cancer properties. BPN has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis, which is programmed cell death, in cancer cells. BPN has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
BPN has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BPN has been found to inhibit the aggregation of amyloid beta, which is a key factor in the development of Alzheimer's disease. BPN has also been shown to protect dopaminergic neurons, which are the cells that are damaged in Parkinson's disease.

properties

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

2-[(4-benzyliminopyridin-1-yl)methyl]benzonitrile

InChI

InChI=1S/C20H17N3/c21-14-18-8-4-5-9-19(18)16-23-12-10-20(11-13-23)22-15-17-6-2-1-3-7-17/h1-13H,15-16H2

InChI Key

QKEPIVKGBCEVKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN=C2C=CN(C=C2)CC3=CC=CC=C3C#N

Canonical SMILES

C1=CC=C(C=C1)CN=C2C=CN(C=C2)CC3=CC=CC=C3C#N

Origin of Product

United States

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